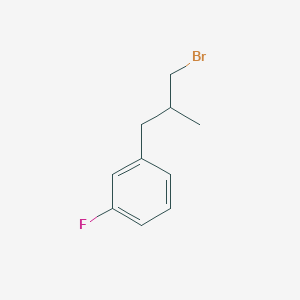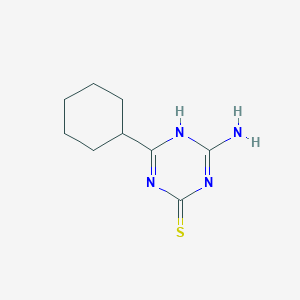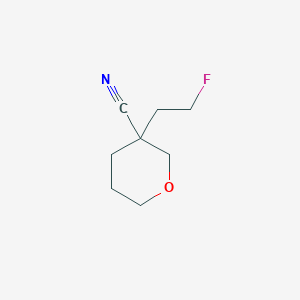![molecular formula C16H16BrNO5 B13161673 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is an organic compound with the molecular formula C14H14BrNO4. This compound is characterized by the presence of a bromo group, a formyl group, a methoxy group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide typically involves multiple steps:
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with N-[1-(2-furyl)ethyl]amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Reduction: 2-(4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Substitution: 2-(2-iodo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Scientific Research Applications
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile: Similar structure but with a nitrile group instead of an acetamide group.
2-(2-bromo-4-formyl-6-methoxyphenoxy)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
Uniqueness
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is unique due to the presence of the furan ring and the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H16BrNO5 |
|---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H16BrNO5/c1-10(13-4-3-5-22-13)18-15(20)9-23-16-12(17)6-11(8-19)7-14(16)21-2/h3-8,10H,9H2,1-2H3,(H,18,20) |
InChI Key |
UQEYIYNLPSCRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


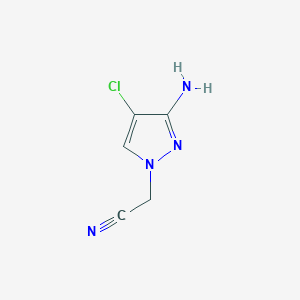


![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
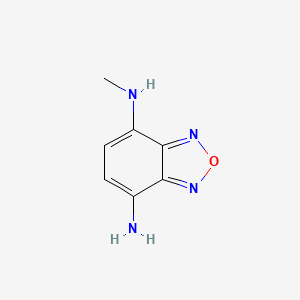


![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
